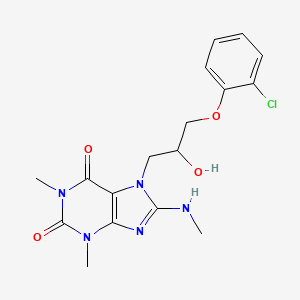

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O4/c1-19-16-20-14-13(15(25)22(3)17(26)21(14)2)23(16)8-10(24)9-27-12-7-5-4-6-11(12)18/h4-7,10,24H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJHNCWOTFZWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione , often referred to as RS-49014, is a synthetic derivative of purine. Its unique structural characteristics suggest potential therapeutic applications, particularly in the modulation of biological pathways relevant to various diseases.

Chemical Structure and Properties

This compound belongs to the purine class and is characterized by the following structural features:

- Purine Base : Confers nucleoside-like properties.

- Chlorophenoxy Group : May enhance lipophilicity and biological activity.

- Hydroxypropyl Chain : Provides additional reactivity and potential for further derivatization.

The molecular formula is with a molecular weight of approximately 469.92 g/mol. The compound's boiling point is predicted to be around 708.4 °C, and it exhibits a density of approximately 1.39 g/cm³ .

Antihistaminic Properties

RS-49014 has been identified as a potent antihistaminic compound. Preliminary studies indicate that it may effectively inhibit histamine receptors, which are crucial in allergic responses and other physiological processes involving histamine signaling.

Modulation of Wnt Signaling Pathway

Recent research highlights the compound's significant role in modulating the Wnt signaling pathway. This pathway is essential for cell proliferation, differentiation, and embryonic development. Aberrant Wnt signaling has been implicated in various cancers; thus, compounds that can inhibit this pathway may have therapeutic potential in oncology.

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antihistaminic | Inhibition of histamine receptors | |

| Wnt Pathway Modulation | Inhibition of aberrant signaling linked to tumorigenesis |

Case Studies

Case Study 1: Anticancer Potential

In vitro studies have demonstrated that RS-49014 can inhibit the proliferation of cancer cell lines associated with aberrant Wnt signaling. Notably, it exhibited a dose-dependent response in reducing cell viability in HT-29 (colon cancer) and TK-10 (renal cancer) cell lines .

Case Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of RS-49014. Results indicated favorable bioavailability with minimal cytotoxicity at therapeutic doses, suggesting a promising safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs (see –9 for data sources):

Key Structural and Functional Insights:

Position 7 Modifications: Chlorinated Aryl Groups: The target compound and –6 feature chlorinated or methyl-substituted aryl groups. Chlorophenoxy (target) and chlorobenzyl () substituents may influence lipophilicity and target binding, while dimethylphenoxy () enhances steric bulk.

Position 8 Modifications: Amino Group Diversity: Smaller substituents like methylamino (target) and hydroxyethylamino () may enhance membrane permeability, whereas bulkier groups like benzyl(methyl)amino () or isobutylamino () could improve receptor selectivity. Hydrophilic vs. Hydrophobic Balance: 3-Hydroxypropylamino () and complex amino chains () introduce hydrogen-bonding sites, affecting pharmacokinetic profiles.

1,3-Dimethyl Substitution :

- The target compound and share 1,3-dimethyl groups, which may reduce metabolic oxidation at these positions compared to analogs with single methyl groups (–8).

Research Implications and Limitations

While the evidence provides structural and molecular data, biological activity and pharmacokinetic parameters are absent . Further studies should explore:

- Structure-Activity Relationships (SAR): How substituent variations affect target binding (e.g., adenosine receptors).

- Physicochemical Properties : Experimental determination of solubility, logP, and stability.

- Synthetic Feasibility: Accessibility of chlorophenoxy and amino-substituted intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.